molecular formula C18H25N5O B6708137 3-[1-[[1-[6-(Methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methylamino]ethyl]phenol

3-[1-[[1-[6-(Methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methylamino]ethyl]phenol

Cat. No.: B6708137
M. Wt: 327.4 g/mol
InChI Key: VVFGZQLJTZRXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-[[1-[6-(Methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methylamino]ethyl]phenol is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[[1-[6-(Methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methylamino]ethyl]phenol typically involves multiple steps, including the formation of the pyrimidine and pyrrolidine rings, followed by their coupling and subsequent functionalization. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[1-[[1-[6-(Methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methylamino]ethyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[1-[[1-[6-(Methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methylamino]ethyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-[[1-[6-(Methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methylamino]ethyl]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds such as imatinib and dasatinib, which are used in cancer therapy.

    Pyrrolidine Derivatives: Compounds like nicotine and pyrrolidine-based drugs.

Uniqueness

3-[1-[[1-[6-(Methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methylamino]ethyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in research and industry .

Properties

IUPAC Name

3-[1-[[1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methylamino]ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-13(14-5-3-7-16(24)9-14)20-11-15-6-4-8-23(15)18-10-17(19-2)21-12-22-18/h3,5,7,9-10,12-13,15,20,24H,4,6,8,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFGZQLJTZRXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)NCC2CCCN2C3=NC=NC(=C3)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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